molecular formula C12H22N2O3 B14799256 tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B14799256
M. Wt: 242.31 g/mol
InChI Key: BIZOYMDQUKYUEW-FFFFSGIJSA-N
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Description

tert-Butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

The synthesis of tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. The reaction conditions often require the presence of catalysts such as iron(III) chloride or other metal catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

tert-Butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (3aS)-3a-(hydroxymethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-9-4-13-6-12(9,7-14)8-15/h9,13,15H,4-8H2,1-3H3/t9?,12-/m1/s1

InChI Key

BIZOYMDQUKYUEW-FFFFSGIJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CNC[C@@]2(C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)CO

Origin of Product

United States

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